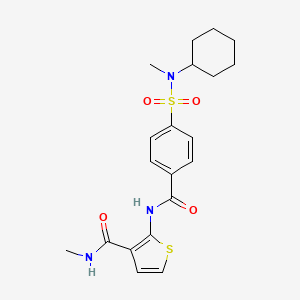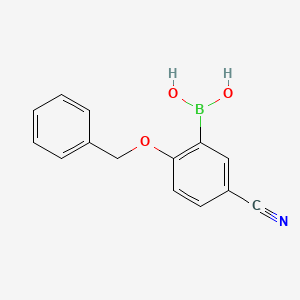![molecular formula C14H16N4O2S B2583776 4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide CAS No. 581780-63-4](/img/structure/B2583776.png)
4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as cyano, amide, and thiophene, makes this compound a versatile intermediate for the synthesis of various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide typically involves the cyanoacetylation of amines. One common method involves the reaction of N,N-diethyl-3-methylthiophene-2-carboxamide with cyanoacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the cyanoacetyl intermediate. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of solvent-free or solvent-reduced methods can also be employed to minimize waste and improve the overall yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Applications De Recherche Scientifique
4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug discovery and development.
Medicine: Its derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide involves its interaction with various molecular targets and pathways. The cyano and amide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thiophene ring can also interact with enzymes and receptors, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanoacetamide: A simpler analog with similar reactivity but lacking the thiophene ring.
N,N-diethyl-3-methylthiophene-2-carboxamide: Lacks the cyano and cyanoacetyl groups, resulting in different reactivity and applications.
4-cyano-5-[(cyanoacetyl)amino]-N,N-dimethylthiophene-2-carboxamide: Similar structure but with different alkyl groups on the amide nitrogen.
Uniqueness
The presence of the thiophene ring enhances its stability and interaction with biological targets, making it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
4-cyano-5-[(2-cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-4-18(5-2)14(20)12-9(3)10(8-16)13(21-12)17-11(19)6-7-15/h4-6H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGUBNMLZTVULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CC#N)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(2,4-dimethoxyphenyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarbothioamide](/img/structure/B2583694.png)

acetate](/img/structure/B2583697.png)


![9-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2583701.png)


![(Z)-4-(diethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583707.png)
![5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2583708.png)



![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2583715.png)
